![molecular formula C22H20ClNO5 B282506 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid, also known as CP-690,550, is a small molecule drug that is used for the treatment of autoimmune diseases like rheumatoid arthritis, psoriasis, and Crohn's disease. This drug is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors that are involved in the development of autoimmune diseases.
作用机制
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that are implicated in the development of autoimmune diseases. By blocking the activity of these enzymes, 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid reduces the production of pro-inflammatory cytokines and growth factors, which in turn reduces inflammation and prevents tissue damage in affected organs.
Biochemical and Physiological Effects:
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include reducing the levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, inhibiting the activation of T cells and B cells, and reducing the infiltration of inflammatory cells into affected tissues. These effects contribute to the anti-inflammatory and immunosuppressive properties of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid for lab experiments is its specificity for JAK enzymes, which allows for selective inhibition of specific signaling pathways involved in autoimmune diseases. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is its relatively short half-life, which requires frequent dosing and may limit its efficacy in some patients.
未来方向
There are several future directions for research on 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid. One area of interest is the development of new JAK inhibitors with improved pharmacokinetic properties and efficacy. Another area of research is the identification of biomarkers that can predict response to 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid and other JAK inhibitors. Additionally, further studies are needed to better understand the long-term safety and efficacy of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid in different patient populations.
合成方法
The synthesis of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves several steps, including the condensation of 2-chlorobenzoyl chloride with 4-methylbenzoyl chloride to form a diketone intermediate, which is then reacted with ethyl acetoacetate to yield the pyrrole ring. The resulting compound is then treated with butyl lithium to form the final product.
科学研究应用
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. Several preclinical and clinical studies have demonstrated that this drug is effective in reducing inflammation and preventing joint damage in patients with rheumatoid arthritis, as well as improving skin symptoms in patients with psoriasis and reducing the severity of Crohn's disease.
属性
分子式 |
C22H20ClNO5 |
|---|---|
分子量 |
413.8 g/mol |
IUPAC 名称 |
4-[(3E)-2-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H20ClNO5/c1-13-8-10-14(11-9-13)20(27)18-19(15-5-2-3-6-16(15)23)24(22(29)21(18)28)12-4-7-17(25)26/h2-3,5-6,8-11,19,27H,4,7,12H2,1H3,(H,25,26)/b20-18+ |
InChI 键 |
SJUYSFREBMJVAZ-CZIZESTLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




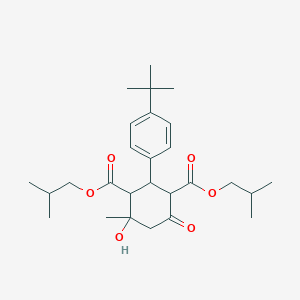

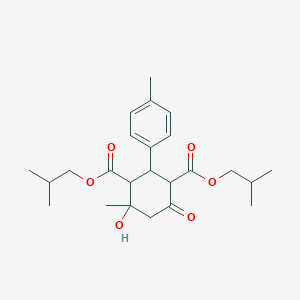

![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
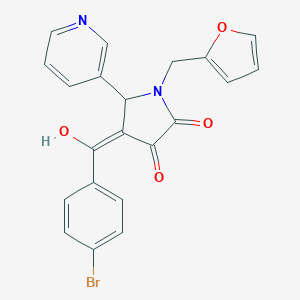
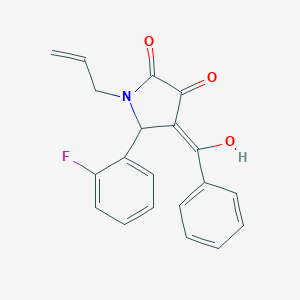
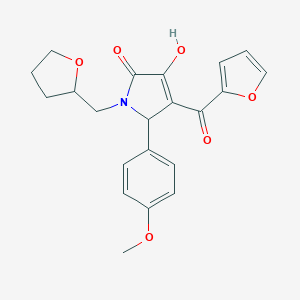
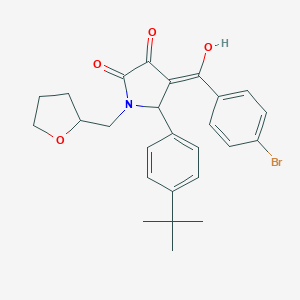
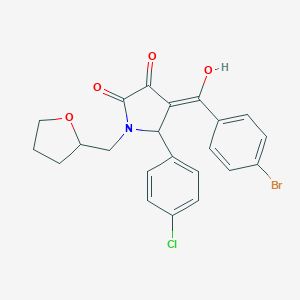

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)